molecular formula C16H14N2O2S B2542776 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid CAS No. 625375-38-4

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid

Cat. No.: B2542776
CAS No.: 625375-38-4
M. Wt: 298.36
InChI Key: RYCOWBUMDXEGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid is a complex organic compound with a molecular formula of C16H14N2O2S. This compound is notable for its unique structure, which includes a pyridine ring substituted with cyano and dimethyl groups, a thioether linkage, and a phenylacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine, leading to the formation of 3-cyano-4,6-dimethyl-2-pyridone . This intermediate can then be alkylated with an appropriate thiol reagent to introduce the thioether linkage. The final step involves the coupling of the thioether intermediate with phenylacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyano and thioether groups may play a role in binding to enzymes or receptors, modulating their activity. Additionally, the compound’s ability to undergo various chemical reactions suggests it could participate in redox processes or act as a nucleophile in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid is unique due to its combination of a substituted pyridine ring, thioether linkage, and phenylacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-8-11(2)18-15(13(10)9-17)21-14(16(19)20)12-6-4-3-5-7-12/h3-8,14H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCOWBUMDXEGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.